2,3-Diphenyl-1H-indole

Catalog No.
S703948
CAS No.
3469-20-3
M.F
C20H15N
M. Wt
269.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diphenyl-1H-indole

CAS Number

3469-20-3

Product Name

2,3-Diphenyl-1H-indole

IUPAC Name

2,3-diphenyl-1H-indole

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

InChI

InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H

InChI Key

GYGKJNGSQQORRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

The exact mass of the compound 2,3-Diphenyl-1H-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17363. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Diphenyl-1H-indole (CAS 3469-20-3) is a highly conjugated, sterically hindered heterocyclic building block widely utilized in the development of organic light-emitting diodes (OLEDs), aggregation-induced emission (AIE) fluorophores, and advanced synthetic precursors. By featuring bulky phenyl substituents at both the 2- and 3-positions of the indole core, this compound effectively blocks the most reactive electrophilic sites found in standard indoles. This structural modification fundamentally alters its photophysical and electrochemical profile, enabling restricted intramolecular rotation (RIR) for solid-state emission and providing exceptional resistance to autoxidation and anodic degradation. For industrial buyers and materials scientists, procuring 2,3-diphenyl-1H-indole ensures a stable, predictable starting material for complex polycyclic aromatic hydrocarbons (PAHs), dynamic covalent bioconjugates, and robust optoelectronic host materials [1].

Attempting to substitute 2,3-diphenyl-1H-indole with cheaper, less substituted analogs such as 2-phenylindole or unsubstituted indole introduces critical failure points in both synthesis and device manufacturing. The open C3 position in 2-phenylindole is highly susceptible to unwanted electrophilic attacks, benzylic oxidation, and autoxidation (forming unstable hydroperoxyindolenines), leading to complex byproduct mixtures and reduced yields during downstream functionalization. Furthermore, in optoelectronic applications, planar mono-substituted indoles suffer from severe aggregation-caused quenching (ACQ) in the solid state due to detrimental π-π stacking. The dual phenyl rings in 2,3-diphenyl-1H-indole are strictly required to induce the twisted, non-planar conformation that enables aggregation-induced emission (AIE) and prevents premature crystallization in amorphous thin films and supercooled melts [1].

Prevention of Autoxidation and Enhanced Electrochemical Stability

The oxidative stability of the indole core is critical for OLED host materials and synthetic intermediates. Studies on the autoxidation and anodic oxidation of indoles demonstrate that 2-phenylindole rapidly undergoes oxidation at the open C3 position, forming hydroperoxyindolenines and initiating decomposition pathways. In contrast, 2,3-diphenyl-1H-indole effectively blocks this vulnerability. Comparative oxidation studies show that while highly reactive indoles degrade rapidly (e.g., skatole disappearing within 20 hours under standard autoxidation conditions), 2,3-diphenyl-1H-indole exhibits robust stability, maintaining significant unreacted recovery even after 48 hours of forced oxidation, and yielding predictable, controlled products without spontaneous C3-peroxidation [1].

Evidence DimensionResistance to autoxidation and C3-peroxidation
Target Compound DataHigh stability; blocks hydroperoxyindolenine formation
Comparator Or Baseline2-phenylindole / 3-methylindole (rapidly forms hydroperoxides and degrades)
Quantified DifferencePrevention of C3-oxidative cleavage
ConditionsAutoxidation and anodic oxidation in solvent systems

Procuring the 2,3-diphenyl variant prevents catastrophic material degradation during the extended operational lifetimes required for OLED devices and complex syntheses.

Solid-State Emission and AIE Activation via Restricted Intramolecular Rotation

In the design of solid-state fluorophores, planar indoles typically exhibit strong aggregation-caused quenching (ACQ) due to π-π stacking. However, derivatives built from the 2,3-diphenyl-1H-indole core adopt a highly twisted, non-planar orientation. This structural feature restricts detrimental intermolecular interactions and activates aggregation-induced emission (AIE) via restricted intramolecular rotation (RIR). When formulated into solid films or nanoparticles, these 2,3-diphenylindole-based materials demonstrate high fluorescence quantum yields and large Stokes shifts, whereas planar analogs like 2-phenylindole lose their emissive properties almost entirely in the aggregated state [1].

Evidence DimensionSolid-state fluorescence behavior
Target Compound DataAIE-active (high quantum yield in solid/aggregated state)
Comparator Or BaselinePlanar indoles / 2-phenylindole (ACQ-active, quenched in solid state)
Quantified DifferenceTransition from ACQ to AIE behavior
ConditionsSolid-state films and aggregated nanoparticle suspensions

For display and sensor manufacturers, this compound is essential for formulating thin films that remain highly emissive without requiring complex host-dopant dilution.

Thermally Triggered Dynamic Covalent Bioconjugation

In the development of reversible click-chemistry systems for bioconjugation and dynamic materials, the triazolinedione (TAD)-indole reaction is highly valued. 2,3-Diphenyl-1H-indole serves as a superior dynamic blocking agent compared to less sterically hindered indoles. While standard indoles form irreversible or highly stable adducts with TAD reagents, the steric bulk of the 2,3-diphenyl substitution allows the TAD-indole adduct to be fully reversible at elevated temperatures (e.g., 120 °C). This enables the in situ generation of highly reactive TAD reagents on demand, providing a thermally triggered 'turn-on' mechanism for site-selective tyrosine bioconjugation that is impossible with unsubstituted indole baselines[1].

Evidence DimensionReversibility of TAD-adduct formation
Target Compound DataThermally reversible at 120 °C (dynamic covalent bond)
Comparator Or BaselineUnsubstituted indole (forms irreversible/stable adducts)
Quantified DifferenceEnables on-demand thermal release of TAD reagents
ConditionsTriazolinedione (TAD) click reaction in buffer/organic solvent mixtures

For researchers designing smart polymers or controlled-release bioconjugates, this compound provides a precise thermal trigger mechanism unavailable in generic indole building blocks.

OLED Host Materials and AIE Fluorophores

Due to its twisted conformation and AIE properties, 2,3-diphenyl-1H-indole is the optimal precursor for synthesizing highly efficient, non-quenching solid-state emitters and stable host materials for organic electronics, bypassing the ACQ limitations of planar indoles [1].

Thermally Reversible Bioconjugation (Dynamic Covalent Chemistry)

The specific steric and electronic profile of the 2,3-diphenylindole core makes it an ideal dynamic blocking agent for triazolinedione (TAD) reagents, allowing for thermally triggered release in advanced polymer engineering and controlled bioconjugation workflows [2].

High-Stability Precursor for Polycyclic Aromatic Hydrocarbons (PAHs)

Because the highly reactive C3 position is blocked, it serves as a high-yield, autoxidation-resistant starting material for the synthesis of extended fused-ring systems and lilolidine derivatives in medicinal chemistry and materials science, preventing the yield loss associated with 2-phenylindole[3].

XLogP3

5.3

Hydrogen Bond Donor Count

1

Exact Mass

269.120449483 g/mol

Monoisotopic Mass

269.120449483 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3469-20-3

Wikipedia

2,3-Diphenylindole

Dates

Last modified: 08-15-2023

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